N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-13-21-19(12-20(22-13)27-2)23-14-3-5-15(6-4-14)24-30(25,26)16-7-8-17-18(11-16)29-10-9-28-17/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLIAPKLCMICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It is known that the compound contains a pyrimidine ring, which is a key structure in many biological compounds. The presence of the pyrimidine ring suggests that the compound may interact with its targets through hydrogen bonding or other types of molecular interactions.
Biochemical Pathways
Given the presence of the pyrimidine ring, it is possible that the compound may interact with pathways involving pyrimidine metabolism or signaling
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound is provided for early discovery researchers, suggesting that it may have potential therapeutic or biological effects. .
Biological Activity
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (hereafter referred to as "the compound") is a complex organic molecule with potential therapeutic applications. Its structural features, including a sulfonamide moiety and a pyrimidine ring, suggest significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 428.51 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Sulfonamide group : Known for its antibacterial properties.
- Pyrimidine ring : May enhance interaction with biological targets.
- Dihydrobenzo[dioxine] core : Imparts unique chemical reactivity.
Enzyme Inhibition
Research indicates that the compound exhibits significant enzyme inhibition properties. A study demonstrated that it inhibits the activity of urokinase-type plasminogen activator (uPA), which is involved in tissue remodeling and inflammation. The Ki value for this interaction was reported at approximately 0.62 nM, indicating a strong binding affinity to the target protein.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways effectively. Its interaction with uPA suggests potential applications in treating conditions characterized by excessive tissue remodeling and inflammation, such as arthritis and cancer.
Pharmacokinetic Properties
Understanding the pharmacokinetics of the compound is crucial for assessing its therapeutic potential. Theoretical studies using computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : Predicted to have reasonable permeability across biological membranes.
- Distribution : Theoretical models suggest optimal volume distribution with limited plasma protein binding.
- Metabolism : Likely undergoes metabolic transformations via phase II reactions rather than through cytochrome P450 pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular features of analogous compounds from the evidence:
Key Differences and Implications
Core Heterocycle: The target compound’s pyrimidine core differs from pyridazine () and pyridine (). Pyridazines, by contrast, may alter metabolic stability or binding kinetics .
Substituent Effects :
- The 6-methoxy and 2-methyl groups on the pyrimidine (target) contrast with the 4-methoxyphenyl () and trimethylpyrazole (). Methoxy groups increase lipophilicity, while methyl groups reduce steric hindrance compared to bulkier substituents.
Biological Activity: While biological data for the target compound are unavailable, highlights sulfonamide-linked pyrrolo[2,3-d]pyrimidines with antitumor activity, suggesting the target’s pyrimidine-sulfonamide scaffold could share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
